6-Hydroxycholestan-3-yl sulfate
Description
Properties
CAS No. |
141677-55-6 |
|---|---|
Molecular Formula |
C27H48NaO5S |
Molecular Weight |
507.7 g/mol |
InChI |
InChI=1S/C27H48O5S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(32-33(29,30)31)11-13-27(24,5)23(20)12-14-26(21,22)4;/h17-25,28H,6-16H2,1-5H3,(H,29,30,31);/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;/m1./s1 |
InChI Key |
PXLRLNZSUXOROR-KDYNESQISA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na] |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O)C.[Na] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na] |
Synonyms |
6 alpha-hydroxy-5 alpha-cholestan-3 beta-yl sulfate 6-hydroxycholestan-3-yl sulfate 6-hydroxycholestan-3-yl sulfate, monosodium salt 6-OH-cholest-3-SO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cholestan-3,6-diyl Disulfate
A closely related compound is cholestan-3,6-diyl disulfate (CAS 141677-53-4), which features sulfate groups at both the 3- and 6-positions (Table 1). Key differences include:
- Functional Groups : The diyl disulfate lacks a free hydroxyl group, as both positions are sulfated, whereas 6-hydroxycholestan-3-yl sulfate retains a hydroxyl at position 6.
- Molecular Formula and Weight :
- Polarity and Solubility : The diyl disulfate’s dual sulfate groups increase polarity and water solubility compared to the hydroxyl-sulfate derivative, which may exhibit intermediate solubility due to the hydroxyl group’s hydrogen-bonding capacity.
Other Sulfated Sterols
Sulfation at the 3-position is common in bile acid derivatives to modulate toxicity and solubility . The 6-hydroxyl group in this compound may confer distinct receptor-binding or metabolic stability compared to fully sulfated analogs.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Biological Role : Sulfated cholestane derivatives are implicated in lipid transport and detoxification. The hydroxyl-sulfate combination in this compound may enable selective interactions with hepatic transporters or enzymes .
- Stability : Sulfate esters are generally acid-labile, but the 6-hydroxyl group could influence degradation kinetics compared to diyl disulfate.
- Synthetic Challenges : Sulfation at specific sterol positions requires regioselective enzymatic or chemical methods, as seen in bile acid sulfation studies .
Preparation Methods
Selective Hydroxy Group Protection
The synthesis of cholestane-derived sulfates often begins with selective protection of hydroxyl groups to ensure regioselective sulfation. For 6-hydroxycholestan-3-yl sulfate, a critical intermediate is 5α-cholestane-3β,6α-diol. In one approach, 3β-hydroxy-5α-cholestan-6α-yl sulfate was synthesized using a combination of acetyl (Ac), tetrahydropyranyl (THP), and methoxymethyl (MOM) protective groups.
-
Stepwise Protection :
This method achieved a 92% yield for the sulfation step, with purity confirmed via HPLC.
Alternative Protective Group Systems
In another study, 2β,3α-dihydroxy-5α-cholestane disulfate was synthesized using p-toluenesulfonyl (Ts) and MOM groups:
-
The 3α-hydroxyl was protected with a Ts group.
-
The 2β-hydroxyl was sulfated directly using a triethylamine–sulfur trioxide complex in dimethylformamide (DMF) at 95°C.
-
The Ts group was removed via hydrolysis, enabling sulfation at C-3.
Sulfation Techniques and Reaction Optimization
Lewis Acid-Catalyzed Sulfation
The use of Lewis acids, such as aluminum chloride (AlCl₃), in Friedel-Crafts alkylation reactions has been adapted for sulfation. For example, N-(4-methoxyphenyl)-3-chloropropionamide underwent cyclization in the presence of AlCl₃ (3–5 equivalents) at 150–220°C to yield 6-hydroxy-3,4-dihydroquinolinone, a precursor for related sulfated compounds. Key parameters include:
Direct Sulfation Using SO₃ Complexes
Triethylamine–sulfur trioxide complexes are widely used for sulfating steroidal alcohols. For 3β-hydroxy-5α-cholestan-6α-yl sulfate :
-
A 1:5 molar ratio of steroid to SO₃ complex in DMF at 95°C for 13 hours achieved 93% yield of the disulfated product.
-
Quenching with sodium borohydride or hydrochloric acid decomposed residual aluminum salts, simplifying purification.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H/¹³C NMR : Key signals for this compound included δ~3.58 ppm (C3-H, multiplet) and δ~4.18 ppm (C6-H, deshielded due to sulfate).
-
X-ray Crystallography : Confirmed the equatorial orientation of the 3β-sulfate group and axial 6α-hydroxyl in related analogs.
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Side Reactions and Mitigation
-
Competitive Solvent Sulfation : In Friedel-Crafts alkylations, aromatic solvents (e.g., o-dichlorobenzene) reacted competitively with intermediates, producing byproducts. Switching to DMF reduced side reactions.
-
Thermal Decomposition : Hotspots in large-scale reactors were mitigated using external cooling and controlled reagent addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
